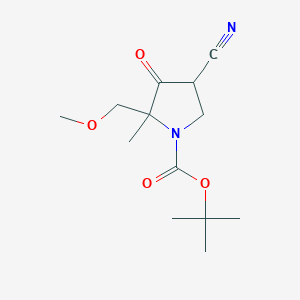![molecular formula C11H21NO B13340906 {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13340906.png)
{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Ethoxybicyclo[222]octan-2-yl}methanamine is a bicyclic amine compound with a unique structure that includes an ethoxy group and a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine typically involves the cyclization of alkenyl alcohols with molecular iodine in acetonitrile. This iodocyclization step is crucial for forming the bicyclic structure . The reaction conditions often include the use of organic solvents such as acetonitrile and the presence of iodine as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, molecular iodine for cyclization, and various organic solvents such as ethanol and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deamination of this compound can yield different amine derivatives .
Wissenschaftliche Forschungsanwendungen
{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can form classical carbonium ions during deamination reactions, which then participate in various biochemical processes . These interactions can affect molecular stability, solubility, and bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.2.2]octane derivatives: Various derivatives with different functional groups attached to the bicyclic framework.
Uniqueness
{2-Ethoxybicyclo[22
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
(2-ethoxy-2-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C11H21NO/c1-2-13-11(8-12)7-9-3-5-10(11)6-4-9/h9-10H,2-8,12H2,1H3 |
InChI-Schlüssel |
ZCZXSWUJSVKRPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC2CCC1CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)
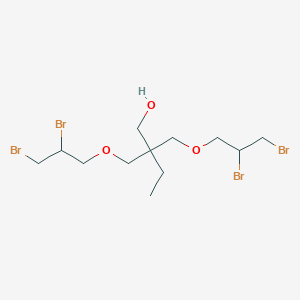



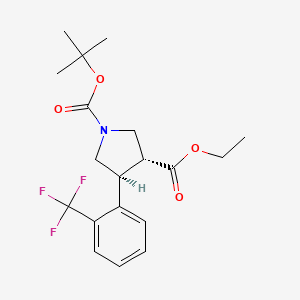
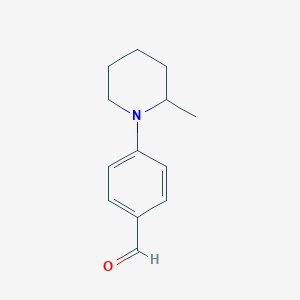
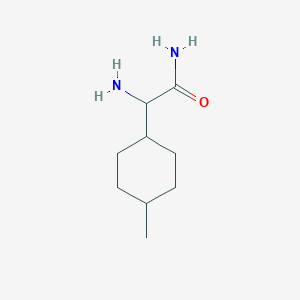
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)


